tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate
Description
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a tertiary amine derivative featuring a naphthyridine core fused with a partially saturated bicyclic system. The compound is characterized by a tert-butoxycarbonyl (Boc) protective group at the 2-position and an aminomethyl substituent at the 8-position of the 2,6-naphthyridine scaffold.
Notably, the compound is listed as discontinued by CymitQuimica (Ref: 10-F767726), suggesting challenges in synthesis scalability, stability, or commercial demand .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-10-7-16-8-11(6-15)12(10)9-17/h7-8H,4-6,9,15H2,1-3H3 |
InChI Key |
ZDPMVDLKEQBBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=CC(=C2C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Analogs:
tert-Butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (PharmaBlock, PB02906): Core Structure: Azabicyclo[3.1.0]hexane (rigid bicyclic system) vs. dihydro-2,6-naphthyridine (partially saturated aromatic system). Substituent: Aminomethyl group at position 6, similar to the target compound. Applications: Likely used in CNS drug discovery due to the strained bicyclic framework enhancing blood-brain barrier penetration .
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (PharmaBlock, PB97953): Core Structure: Azabicyclo[4.1.0]heptane, larger bicyclic system. Synthesis: Intermediate for trifluoroborate derivatives (e.g., potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl) trifluoroborate), useful in cross-coupling reactions .
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Hairui Chem, CAS 959992-13-3): Core Structure: 1,8-naphthyridine isomer with a hydroxyl-substituted propan-2-yl group. Key Differences: Hydrophilic hydroxyl group vs. aminomethyl, altering solubility and target interaction profiles. Purity: 97%, indicating robust synthesis protocols .
Physicochemical and Application Profiles
Research Findings and Implications
- Aminomethyl vs. Hydroxyl Groups: The aminomethyl group in the target compound enhances reactivity for further functionalization (e.g., amide bond formation), whereas hydroxyl analogs prioritize solubility and polar interactions .
- Bicyclic vs.
- Synthesis Challenges: The discontinuation of the target compound may reflect difficulties in Boc-group stability under aminomethylation conditions or purification hurdles due to polar byproducts .
Notes
- Commercial Availability : The target compound’s discontinued status underscores the importance of alternative analogs (e.g., azabicyclo or hydroxylated naphthyridines) for ongoing research .
- Functional Group Engineering: Substituting aminomethyl with hydroxymethyl or hydroxyl-propan-2-yl groups balances reactivity and solubility, enabling tailored applications in drug discovery .
Biological Activity
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphthyridine core, characterized by an aminomethyl group at the 8-position and a tert-butyl ester at the carboxylate group. Its molecular formula is with a molecular weight of approximately 263.34 g/mol .
Research indicates that compounds related to naphthyridines, including this compound, exhibit a variety of biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are involved in cell signaling pathways related to cancer progression .
- Antitumor Activity : Studies suggest that derivatives of naphthyridines can inhibit tumor cell proliferation, pointing towards their utility in cancer therapy .
Comparative Biological Activities
The following table summarizes the biological activities of similar compounds within the naphthyridine class:
| Compound Name | Activity | Unique Features |
|---|---|---|
| tert-Butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate | Antitumor | Different position of amino group |
| tert-Butyl 5-oxo-3,4,5,6-tetrahydro[2,6]naphthyridine-2(1H)-carboxylate | Cytotoxic | Contains an oxo group instead of amino |
| tert-Butyl 7-(aminomethyl)-3,4-dihydro-2H-1,8-naphthyridine | Antimicrobial | Different naphthyridine isomer |
Case Studies and Research Findings
- Antitumor Studies : A study focused on various naphthyridine derivatives showed that modifications at specific positions could enhance their cytotoxicity against cancer cell lines. For instance, the introduction of hydrophilic substituents was found to increase biological activity significantly .
- Pharmacological Applications : Research has demonstrated that compounds with naphthyridine scaffolds can act as effective inhibitors for specific protein kinases involved in tumor growth and metastasis. This suggests a promising pathway for developing targeted cancer therapies .
- Synthetic Strategies : The synthesis of tert-butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine derivatives has been optimized to improve yield and purity. Techniques such as microwave-assisted synthesis have been employed to facilitate faster reaction times while maintaining high functional group tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
